N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
N-(3-bromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known by its chemical formula C₁₉H₁₅BrN₂O₃, is a fascinating compound with a complex structure. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following key transformations:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction forms the pyrroloquinoline ring system.
Bromination: Introduction of the bromine atom at the 3-position of the phenyl group.
Hydroxylation: Formation of the hydroxyl group at the 6-position.
Carboxylation: Addition of the carboxamide group at the 5-position.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize these reactions for large-scale synthesis. Detailed conditions and yields would require further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Cyclization: Intramolecular cyclization reactions are possible due to the fused ring system.
Bromine (Br₂): Used for bromination.
Hydroxylamine (NH₂OH): For hydroxylation.
Ammonium carbonate (NH₄₂CO₃): Facilitates carboxylation.
Various Organic Solvents: Such as dichloromethane, ethanol, or acetonitrile.
Major Products:: The major products depend on reaction conditions and regioselectivity. Isomers with different substitution patterns may form.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Exploration of potential drug candidates.
Organic Synthesis: Building blocks for more complex molecules.
Anticancer Properties: Investigated for its potential as an anticancer agent.
Enzyme Inhibition: May target specific enzymes involved in disease pathways.
Pharmaceuticals: Potential drug development.
Materials Science: May find applications in materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, researchers often compare this compound with related pyrroloquinoline derivatives. Its unique structure and functional groups set it apart.
Properties
Molecular Formula |
C18H13BrN2O3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C18H13BrN2O3/c19-11-4-2-5-12(9-11)20-17(23)14-16(22)13-6-1-3-10-7-8-21(15(10)13)18(14)24/h1-6,9,22H,7-8H2,(H,20,23) |
InChI Key |
VILKFSMSSAQMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=CC(=CC=C4)Br)O |
Origin of Product |
United States |
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